molecular formula C28H32N4O3 B3991647 2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE

2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE

Cat. No.: B3991647
M. Wt: 472.6 g/mol
InChI Key: JAYJMGMMOPFICG-UHFFFAOYSA-N
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Description

2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE is a complex organic compound with a unique structure that combines nitro, phenylethyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the nitration of aniline derivatives to introduce the nitro group. This is followed by the alkylation of the aniline with 2-phenylethyl bromide under basic conditions to form the phenylethyl aniline derivative. The final step involves the coupling of this intermediate with 4-[4-(propan-2-yl)benzoyl]piperazine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., AlCl3), nitric acid for nitration.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

    Oxidation: Ketones or carboxylic acids.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperazine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of 2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes, through its piperazine and phenylethyl groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE is unique due to

Properties

IUPAC Name

[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-21(2)23-8-10-24(11-9-23)28(33)31-18-16-30(17-19-31)25-12-13-27(32(34)35)26(20-25)29-15-14-22-6-4-3-5-7-22/h3-13,20-21,29H,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYJMGMMOPFICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE
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2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE
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2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE
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2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE
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2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE
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2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE

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